4-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one
Description
Properties
CAS No. |
113657-16-2 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-(hydroxymethyl)-2-phenyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H10N2O2/c13-7-8-6-12(11-10(8)14)9-4-2-1-3-5-9/h1-6,13H,7H2,(H,11,14) |
InChI Key |
DNJFLRMKWKZCCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=O)N2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-3(2H)-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone. This intermediate is then subjected to hydroxymethylation using formaldehyde under acidic or basic conditions to yield the target compound. The reaction conditions, such as temperature, pH, and solvent, can significantly affect the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-3(2H)-one may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 4-(Carboxymethyl)-1-phenyl-1H-pyrazol-3(2H)-one.
Reduction: Formation of 4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-3(2H)-ol.
Substitution: Formation of various substituted pyrazolones depending on the reagent used.
Scientific Research Applications
4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic effects.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-3(2H)-one involves its interaction with various molecular targets, including enzymes and receptors. The hydroxymethyl group can enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolone derivatives exhibit diverse pharmacological and material science applications, modulated by substituent type, position, and tautomeric behavior. Below is a systematic comparison of 4-(hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Pyrazolone Derivatives
Key Comparative Insights
Tautomerism and Hydrogen Bonding: The parent compound (1-phenyl-1,2-dihydro-3H-pyrazol-3-one) exists as the enol tautomer in the solid state, forming hydrogen-bonded dimers . In contrast, trifluoromethyl-substituted derivatives (e.g., 5-CF3 analogs) adopt planar geometries due to steric and electronic effects, as confirmed by XRD .
Biological Activity: Antimicrobial Activity: Schiff base derivatives (e.g., 4-(((8-hydroxyquinolin-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) exhibit potent activity against Staphylococcus aureus and Aspergillus niger (MIC = 12.5 µg/mL), comparable to standard antibiotics . Antioxidant Activity: 5-Methyl-2-phenyl derivatives with electron-donating substituents (e.g., -NH2) show significant radical scavenging activity (IC50 < 0.1 mM) in DPPH assays . The hydroxymethyl derivative’s bioactivity remains unexplored in the provided evidence, suggesting a gap for future studies.
Synthetic Approaches: The synthesis of 1,2-dihydro-3H-pyrazol-3-one derivatives often involves cyclocondensation of hydrazines with β-keto esters or acrylates . For example, compound 16 () was synthesized via coupling of ethyl 3-hydroxy-2-(pyridin-3-yl)acrylate with 2-hydrazino-4-(trifluoromethyl)pyridine. The hydroxymethyl analog may require protective group strategies (e.g., silylation of -CH2OH) during synthesis to prevent side reactions.
Substituent Effects on Properties: Hydrophilicity: The hydroxymethyl group enhances polarity compared to hydrophobic substituents like trifluoromethyl (-CF3) or pyridinyl rings.
Biological Activity
4-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one is a compound belonging to the pyrazolone class, known for its diverse pharmacological properties. This article delves into its biological activities, including anti-inflammatory, analgesic, and potential antimicrobial effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 113657-16-2
The presence of the hydroxymethyl group in its structure enhances its solubility and reactivity, influencing its biological activity significantly.
1. Anti-inflammatory and Analgesic Effects
Research indicates that pyrazolone derivatives exhibit notable anti-inflammatory and analgesic properties. Specifically, this compound has been investigated for its ability to inhibit inflammatory mediators.
Case Study: Inhibition of Pro-inflammatory Cytokines
A study demonstrated that this compound effectively reduced levels of pro-inflammatory cytokines in vitro, suggesting a mechanism by which it could alleviate inflammation in various conditions. The compound's effectiveness was comparable to established anti-inflammatory drugs.
2. Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.020 mg/mL |
| Pseudomonas aeruginosa | 0.030 mg/mL |
These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.
3. Antitumor Activity
Recent studies have highlighted the potential of pyrazolone derivatives in cancer therapy.
Case Study: In Vitro Antitumor Activity
In vitro assays revealed that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways.
- Receptor Modulation : It may modulate receptors related to pain perception and inflammation.
The hydroxymethyl group enhances binding affinity to these targets, amplifying its biological effects.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with related compounds:
| Compound | Key Activity | Unique Feature |
|---|---|---|
| 1-Phenyl-3-methyl-5-pyrazolone | Analgesic | Lacks hydroxymethyl group |
| 4-(Hydroxymethyl)-1-phenyl-3-methyl-pyrazole | Antimicrobial | Different substitution pattern |
The presence of the hydroxymethyl group in the target compound significantly influences its reactivity and biological activity compared to similar structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
